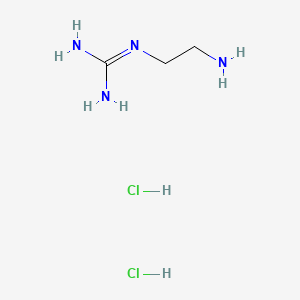
5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C9H15N3S . It has a molecular weight of 197.3 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3S/c1-2-12-8(10-11-9(12)13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 197.3 .Scientific Research Applications
Synthesis and Characterization
Triazole compounds, including those related to 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, have been extensively researched for their versatile applications. For instance, the synthesis and spectral analysis of triazole derivatives highlight their potential in biological and corrosion inhibition activities. A specific compound, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, was synthesized, showcasing the feasibility of triazole synthesis at room temperature. This compound demonstrated potential as a cyclin-dependent kinase 5 enzyme inhibitor, suggesting implications for designing new triazole compounds with significant biological activity (Srivastava et al., 2016).
Corrosion Inhibition
Another area of application for triazole derivatives is in corrosion inhibition. 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol, for example, demonstrated excellent corrosion inhibition efficiency for copper in a saline solution. This compound behaved as a mixed-type inhibitor, suggesting its utility in protecting metal surfaces in industrial applications (Chauhan et al., 2019).
Biological Activity
Research into triazole compounds extends into their biological activity, with various derivatives being explored for their protective effects against oxidative stress. For instance, thiazolo[3,2-b]-1,2,4-triazoles have been studied for their ability to mitigate ethanol-induced oxidative stress in mouse models, offering insights into their potential therapeutic applications (Aktay et al., 2005).
Antitumor Activity
The antitumor properties of triazole derivatives have also been a focus of research. Studies on spiro derivatives of triazolo[5,1-b][1,3,4]thiadiazines, for example, have revealed selective proliferative activity against various cell lines, hinting at the potential for developing new anticancer agents (Kalinina et al., 2015).
Fluorescent Probes and Detection
Triazole compounds have been applied in the development of fluorescent probes for the detection of biothiols in living cells. Such probes offer rapid, sensitive, and selective detection, underscoring the utility of triazole derivatives in analytical chemistry and diagnostics (Wang et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various biological targets through hydrogen bonding, owing to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
1,2,4-triazole derivatives have been found to interact with various biochemical pathways, depending on their specific molecular targets .
Properties
IUPAC Name |
3-cyclopentyl-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-2-12-8(10-11-9(12)13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFRRDLAVPGKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392756 | |
| Record name | 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-81-9 | |
| Record name | 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol](/img/structure/B1608672.png)

![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)








